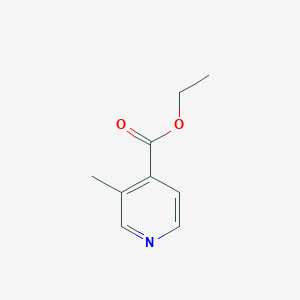

Ethyl 3-methylisonicotinate

Description

Ethyl 3-methylisonicotinate (CAS 58997-11-8) is a pyridine derivative characterized by an ethyl ester group at position 4 and a methyl substituent at position 3 on the isonicotinic acid backbone. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol . The compound is widely utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity in coupling or substitution reactions .

Propriétés

IUPAC Name |

ethyl 3-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-6-7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLTUZKJFOBEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376716 | |

| Record name | Ethyl 3-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58997-11-8 | |

| Record name | Ethyl 3-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-methylisonicotinate can be synthesized through various chemical reactions. One method involves the reaction of ethyl nicotinate with methyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. Another method includes the use of N-bromosuccinimide (NBS) and benzoyl peroxide in dry carbon tetrachloride (CCl4) to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of ethyl 3-methylisonicotinate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution at the Ester Group

The ethyl ester undergoes nucleophilic substitution under enzymatic or catalytic conditions:

Aminolysis with Aliphatic Amines

Enzymatic ammonolysis using immobilized lipases (e.g., Novozym® 435) in continuous-flow reactors achieves high yields of nicotinamide derivatives. Key findings include:

Optimal conditions involve tert-amyl alcohol as the solvent and 50°C reaction temperature .

Transesterification Reactions

Ionic liquids such as 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) promote ester interchange under oxidative conditions. For example:

-

Oxidative esterification with alcohols yields higher esters using O₂ as a green oxidant .

-

Reaction efficiency depends on the basicity of the ionic liquid’s anion (e.g., acetate > trifluorosulfonate) .

Oxidation of the Methyl Substituent

The methyl group at the 3-position undergoes oxidation to carboxylic acid derivatives under strong oxidizing agents (e.g., KMnO₄ or CrO₃). This reaction is critical for synthesizing functionalized pyridinecarboxylic acids.

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions:

-

Nitration : Occurs at the 5-position due to meta-directing effects of the ester and methyl groups .

-

Halogenation : Bromine or chlorine substitutes preferentially at the 2-position under radical or Lewis acid-catalyzed conditions.

Hydrogenation

Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the pyridine ring to piperidine derivatives, retaining the ester and methyl groups .

Cycloaddition Reactions

Diels-Alder reactions with electron-rich dienes form bicyclic structures, though reactivity is moderate due to the ring’s low electron density .

Mechanistic Insights

-

Enzymatic Aminolysis : Proceeds via a tetrahedral intermediate stabilized by hydrogen bonding in the enzyme’s active site .

-

Oxidative Esterification : Involves a base-mediated deprotonation and subsequent nucleophilic attack by the alcohol .

-

Electrophilic Substitution : Follows a two-step mechanism with rate-determining σ-complex formation .

Temperature Effects on Enzymatic Reactions

| Temperature (°C) | Yield (%) |

|---|---|

| 35 | 72.1 ± 1.3 |

| 50 | 86.2 ± 1.5 |

| 60 | 65.4 ± 0.9 |

Higher temperatures (>50°C) denature the enzyme, reducing efficiency .

Applications De Recherche Scientifique

Ethyl 3-methylisonicotinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications in drug discovery and development.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs of ethyl 3-methylisonicotinate, highlighting substituent variations and their implications:

Activité Biologique

Ethyl 3-methylisonicotinate (EMI) is a derivative of isonicotinic acid and has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- Appearance : Yellowish liquid

Biological Activities

Ethyl 3-methylisonicotinate has been investigated for various biological activities, including:

- Antimicrobial Properties : EMI has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent. Studies suggest that its structural similarity to other active compounds enhances its bioactivity.

- Anticancer Activity : Preliminary research indicates that EMI may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics.

- Insect Behavior Modulation : EMI has been noted for its influence on insect behavior, particularly in pest management contexts. Similar compounds have been effective in attracting or repelling certain insect species, suggesting a potential application in agriculture .

The mechanisms through which EMI exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Interaction with Enzymes : Like many pyridine derivatives, EMI may interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Cellular Pathway Influence : Research indicates that EMI might affect cellular signaling pathways, which could explain its observed effects on cell proliferation and apoptosis in cancer studies.

Antimicrobial Activity

A study conducted to evaluate the antimicrobial efficacy of EMI against various pathogens demonstrated significant inhibition zones, particularly against Gram-positive bacteria. The results are summarized in Table 1.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Insect Behavioral Studies

In a behavioral study assessing the attraction of thrips to EMI, results indicated a notable preference for EMI over control substances. The findings are presented in Table 2.

| Compound | Attraction Ratio (%) |

|---|---|

| Ethyl 3-methylisonicotinate | 76.6 |

| Control | 33.4 |

Applications in Research and Industry

Ethyl 3-methylisonicotinate has diverse applications across several fields:

- Medicinal Chemistry : As a potential lead compound for drug development targeting microbial infections and cancer.

- Agriculture : Utilized as a semiochemical for pest management strategies, particularly in greenhouse settings.

- Organic Synthesis : Serves as an intermediate in the synthesis of more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.